1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Vorbereitungsmethoden
The synthesis of 1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with isopropylamine to form an imine intermediate, which is then cyclized to form the pyrrolidine ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A versatile scaffold with diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes and potential therapeutic applications.
Prolinol: A derivative of pyrrolidine used in the synthesis of various bioactive molecules.
These compounds share the pyrrolidine ring structure but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C14H21NO |
---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-11(2)15-10-6-8-13(15)12-7-4-5-9-14(12)16-3/h4-5,7,9,11,13H,6,8,10H2,1-3H3 |
InChI-Schlüssel |
AZOOBWXCNDJSCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCCC1C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.